3-((4-Fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine
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Overview
Description
3-((4-Fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a 4-fluorobenzylthio group and a pyridin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine typically involves the following steps:
Formation of the Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the 4-Fluorobenzylthio Group: This step involves the nucleophilic substitution of a 4-fluorobenzyl halide with a thiol group, forming the 4-fluorobenzylthio moiety.
Attachment of the Pyridin-2-yl Group: The final step involves the coupling of the pyridazine core with a pyridin-2-yl group, typically through a cross-coupling reaction such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-((4-Fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The pyridazine ring can be reduced under specific conditions.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyridazine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
3-((4-Fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Possible applications in the development of organic semiconductors or other advanced materials.
Biological Studies: Investigation of its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3-((4-Fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies and computational modeling.
Comparison with Similar Compounds
Similar Compounds
- 3-((4-Chlorobenzyl)thio)-6-(pyridin-2-yl)pyridazine
- 3-((4-Methylbenzyl)thio)-6-(pyridin-2-yl)pyridazine
- 3-((4-Methoxybenzyl)thio)-6-(pyridin-2-yl)pyridazine
Uniqueness
3-((4-Fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability of compounds and improve their binding affinity to biological targets.
Properties
IUPAC Name |
3-[(4-fluorophenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3S/c17-13-6-4-12(5-7-13)11-21-16-9-8-15(19-20-16)14-3-1-2-10-18-14/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJFQEXCBPCXMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(C=C2)SCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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